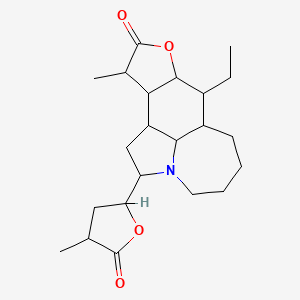![molecular formula C15H11N3O7 B12467557 4-{[(2-Methyl-3,5-dinitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12467557.png)
4-{[(2-Methyl-3,5-dinitrophenyl)carbonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-METHYL-3,5-DINITROBENZAMIDO)BENZOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzamido group substituted with a 2-methyl-3,5-dinitrobenzene moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYL-3,5-DINITROBENZAMIDO)BENZOIC ACID typically involves the nitration of benzoic acid derivatives. The nitration process can be carried out using nitric acid in the presence of concentrated sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective nitration of the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYL-3,5-DINITROBENZAMIDO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2-METHYL-3,5-DINITROBENZAMIDO)BENZOIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-METHYL-3,5-DINITROBENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the 2-methyl substitution.
4-Methyl-3,5-dinitrobenzoic acid: Similar but with a different substitution pattern on the benzene ring.
4-Chloro-3,5-dinitrobenzoic acid: Contains a chloro group instead of a methyl group.
Uniqueness
4-(2-METHYL-3,5-DINITROBENZAMIDO)BENZOIC ACID is unique due to the presence of both the 2-methyl and 3,5-dinitro substitutions, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H11N3O7 |
|---|---|
Molecular Weight |
345.26 g/mol |
IUPAC Name |
4-[(2-methyl-3,5-dinitrobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C15H11N3O7/c1-8-12(6-11(17(22)23)7-13(8)18(24)25)14(19)16-10-4-2-9(3-5-10)15(20)21/h2-7H,1H3,(H,16,19)(H,20,21) |
InChI Key |
QXLOZVWCUFHIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B12467481.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B12467487.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12467494.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B12467498.png)

![6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12467521.png)
![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12467542.png)

![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B12467547.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12467549.png)



![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-9H-fluorene-9-carboxamide](/img/structure/B12467565.png)
